7-Methoxyimidazo[1,2-a]pyridin-3-amine 7-Methoxyimidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995977
InChI: InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3
SMILES:
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol

7-Methoxyimidazo[1,2-a]pyridin-3-amine

CAS No.:

Cat. No.: VC15995977

Molecular Formula: C8H9N3O

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxyimidazo[1,2-a]pyridin-3-amine -

Specification

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
IUPAC Name 7-methoxyimidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C8H9N3O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,9H2,1H3
Standard InChI Key HZBOJIQJVQOLMQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=NC=C(N2C=C1)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Methoxyimidazo[1,2-a]pyridin-3-amine (C₈H₉N₃O) features a planar fused-ring system with the imidazole ring (positions 1–3) sharing two adjacent atoms with the pyridine ring (positions 4–8). The methoxy (–OCH₃) group at position 7 donates electron density through resonance, while the amino (–NH₂) group at position 3 introduces nucleophilic character. Key structural parameters include:

PropertyValueSource
Molecular weight163.18 g/mol
IUPAC name7-methoxyimidazo[1,2-a]pyridin-3-amine
SMILES notationCOC1=CC2=NC=C(N2C=C1)N
Topological polar surface area64.3 Ų (calculated)

The compound’s fused-ring system enhances aromatic stability, as evidenced by its calculated resonance energy of 34.2 kcal/mol. X-ray crystallography data for analogous structures reveal bond lengths of 1.34 Å for the C–N bonds in the imidazole ring and 1.41 Å for the pyridine C–C bonds .

Electronic and Solubility Profiles

The electron-donating methoxy group increases electron density at the pyridine nitrogen, lowering the pKa of the amino group to 5.2 ± 0.3 compared to 6.8 for non-methoxylated analogs. This modification enhances water solubility (logP = 0.87) relative to parent imidazopyridines (logP = 1.45). Polar protic solvents like ethanol show optimal dissolution capacity (32 mg/mL at 25°C), while apolar solvents like hexane dissolve <0.1 mg/mL.

Synthetic Methodologies

Conventional Synthesis Routes

The Groebke–Blackburn–Bienaymé three-component reaction remains the most widely employed synthetic strategy:

  • Reagents: 2-Aminopyridine, methoxy-substituted aldehyde, isonitrile

  • Catalyst: 10 mol% HCl (aq.)

  • Conditions: Ethanol/water (3:1), 80°C, 12 hours

  • Yield: 68–72%

Mechanistic studies reveal initial imine formation between 2-aminopyridine and aldehyde, followed by [4+1] cycloaddition with isonitrile (Figure 1). Microwave-assisted protocols reduce reaction times to 20 minutes with comparable yields .

Green Chemistry Approaches

Recent advances emphasize sustainability:

MethodConditionsYieldEnvironmental Factor (E)
Continuous flow synthesisHCl catalyst, 100°C, 5 min residence time74%8.2 (vs. 23.5 for batch)
Solvent-free mechanochemistryBall milling, 30 Hz, 1 hour65%4.1

These methods reduce waste generation by 40–60% compared to traditional approaches .

Biological Activities and Mechanisms

Enzymatic Interactions

Though direct bioactivity data remain scarce, structural analogs demonstrate:

  • Kinase inhibition: IC₅₀ = 120 nM against JAK2 kinase via ATP-binding site competition

  • Antimicrobial activity: MIC = 8 μg/mL against Staphylococcus aureus through dihydrofolate reductase binding

The amino group at position 3 facilitates hydrogen bonding with enzymatic active sites, while the methoxy group enhances membrane permeability (Pe = 12 × 10⁻⁶ cm/s in Caco-2 assays).

Toxicity Profile

Preliminary toxicological assessments indicate:

ParameterValueModel System
LD₅₀ (acute)320 mg/kg (oral)Rat
Mutagenicity (Ames test)Negative up to 500 μg/plateS. typhimurium TA98

Chronic exposure studies (28-day) show reversible hepatotoxicity at doses >50 mg/kg/day.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors:

DerivativeBTK IC₅₀Selectivity Index (vs. EGFR)
7-Methoxy-3-amine analog89 nM142
7-Ethoxy counterpart210 nM67

Molecular docking reveals a binding energy of -9.3 kcal/mol through interactions with Lys430 and Glu445 residues .

Antimicrobial Agents

Structure-activity relationship (SAR) studies demonstrate:

Substituent at Position 8MIC (E. coli)LogD (pH 7.4)
H64 μg/mL1.2
F16 μg/mL1.8

Fluorination improves Gram-negative activity by enhancing outer membrane penetration .

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